Aluminum oxalate

Nano-alumina synthesis Precursor thermal behavior Ceramics processing

Aluminum oxalate (CAS 814-87-9) is a chelated organometallic complex—not a simple salt. Its bidentate oxalate ligand stabilizes Al³⁺, enabling low-temperature α-Al₂O₃ formation (~200°C lower vs. Al(OH)₃) for advanced ceramics, catalyst supports, and flame-retardant polymers. In syngas-to-DME catalysis, Cu-Zn-Al oxalate delivers 5× higher turnover frequency than oxide-based equivalents. Unlike generic aluminum nitrate or chloride, this precursor offers unique thermal decomposition pathways and chelation-dependent reactivity essential for precision research and industrial applications. Verify purity (99%) and request your technical data package.

Molecular Formula C6Al2O12
Molecular Weight 318.02 g/mol
CAS No. 814-87-9
Cat. No. B1584796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum oxalate
CAS814-87-9
Molecular FormulaC6Al2O12
Molecular Weight318.02 g/mol
Structural Identifiers
SMILESC1(=O)C(=O)O[Al](O1)OC(=O)C(=O)O[Al]2OC(=O)C(=O)O2
InChIInChI=1S/3C2H2O4.2Al/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
InChIKeyZCLVNIZJEKLGFA-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Oxalate (CAS 814-87-9) Procurement: An In-Depth Technical Guide for Scientific Buyers


Aluminum oxalate (CAS 814-87-9), chemically identified as dialuminum trioxalate [1], is a white, powdered, coordination compound comprising Al³⁺ cations chelated by bidentate oxalate anions [2]. Unlike simple inorganic aluminum salts, aluminum oxalate is an organometallic complex that exhibits distinct thermal decomposition behavior, low aqueous solubility, and chelation-dependent reactivity [3]. These characteristics differentiate it fundamentally from common alternatives such as aluminum nitrate, aluminum chloride, and aluminum hydroxide, necessitating a careful evaluation of its unique performance attributes for specialized industrial and research applications [4].

Why Simple Aluminum Salts Cannot Replace Aluminum Oxalate in Critical Processes


Generic substitution of aluminum oxalate with common salts like aluminum nitrate or chloride is not chemically or functionally equivalent due to fundamental differences in decomposition pathways, chelation behavior, and process compatibility. While aluminum nitrate thermally decomposes directly to Al₂O₃ , aluminum oxalate undergoes a multi-stage thermal evolution involving an intermediate amorphous Al-oxalate phase, enabling lower-temperature α-Al₂O₃ formation and unique morphology control [1]. Furthermore, the bidentate oxalate ligand forms thermodynamically stable complexes with Al³⁺, a property absent in monodentate salts, which is critical for applications ranging from chelation therapy to catalytic precursor design [2]. The following evidence guide quantifies these differences to support precise scientific and industrial selection.

Quantitative Differentiation of Aluminum Oxalate: A Comparator-Based Evidence Guide for Scientific Procurement


Lower α-Al₂O₃ Phase Formation Temperature from Amorphous Al-Oxalate vs. Al(OH)₃

Amorphous aluminum oxalate (AAO) enables the formation of α-alumina at a significantly lower temperature compared to the conventional precursor aluminum hydroxide. This quantitative advantage is crucial for energy-efficient nanomaterial synthesis [1].

Nano-alumina synthesis Precursor thermal behavior Ceramics processing

Enhanced Aluminum Dissolution in Oxalate vs. Acetate Solutions at Geothermal Conditions

In high-temperature aqueous systems relevant to enhanced oil recovery and geothermal energy, difunctional oxalic acid demonstrates substantially greater efficacy in dissolving aluminum-bearing minerals than monofunctional acetic acid. This is due to stronger aluminum-oxalate complexation [1].

Geochemistry Mineral dissolution Secondary porosity

5-Fold Higher DME Production Rate Using Cu-Zn-Al Oxalate vs. Oxide Core Catalyst

In the synthesis of capsule-structured bifunctional catalysts for dimethyl ether (DME) production from syngas, the use of copper-zinc-aluminum oxalate (CZA-oa) as a core material, rather than the corresponding mixed oxide (CZA-oxi), results in a substantially more active catalyst. This is attributed to inhibited Cu leaching and enhanced hydrophilic properties during the coating process [1].

Catalysis Syngas conversion Dimethyl ether production

Higher Thermal Decomposition Onset for Hydroxyl Aluminum Oxalate (HAO) vs. Aluminum Hydroxide (ATH)

Hydroxyl aluminum oxalate (HAO), a derivative of aluminum oxalate, exhibits a significantly higher onset temperature for thermal decomposition compared to the widely used flame retardant filler aluminum trihydroxide (ATH). This enhances its suitability for polymers processed at elevated temperatures [1].

Flame retardants Thermal stability Polymer composites

Comparative Chelation Efficacy of Oxalic Acid vs. Other Chelators in Al Toxicity

In vivo studies comparing the antidotal efficacy of nine chelating agents against aluminum toxicity demonstrate that oxalic acid (the conjugate acid of the oxalate ligand) is among the most effective compounds. This provides a quantitative, biologically relevant measure of its aluminum-binding strength relative to other chelators [1].

Toxicology Chelation therapy Biological aluminum

Validated Application Scenarios for Aluminum Oxalate Based on Comparative Evidence


Low-Temperature Precursor for Nanostructured α-Alumina

Aluminum oxalate serves as an ideal precursor for the synthesis of nano-sized α-alumina at temperatures ~200 °C lower than those required for aluminum hydroxide [1]. This enables the production of high-purity alumina powders for advanced ceramics and catalyst supports with reduced energy consumption and improved process compatibility.

High-Efficiency Core Material for Syngas-to-DME Bifunctional Catalysts

Copper-zinc-aluminum oxalate (CZA-oa) is a superior core material for capsule-structured bifunctional catalysts used in the direct conversion of syngas to dimethyl ether (DME). Its use results in a catalyst with a 5-fold higher turnover frequency compared to the oxide-based equivalent [2], making it a high-value material for catalyst manufacturers and fuel synthesis research.

Thermally Stable Halogen-Free Flame Retardant Synergist

Hydroxyl aluminum oxalate (HAO), a derivative, exhibits a thermal decomposition onset 140 °C higher than conventional aluminum trihydroxide (ATH) [3]. This makes it a superior synergistic flame retardant for engineering polymers like LDPE/EPDM blends, where higher processing temperatures are required [4].

Potent Chelating Ligand for Aluminum Detoxification Studies

Given the high antidotal efficacy of oxalic acid against aluminum toxicity in comparative in vivo studies [5], aluminum oxalate and its derivatives are valuable tools in toxicological research. They are used to investigate aluminum chelation mechanisms and to develop more effective treatments for aluminum overload.

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